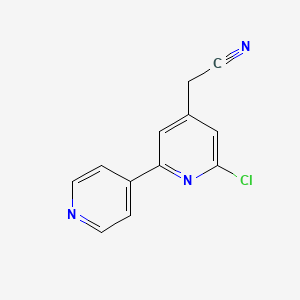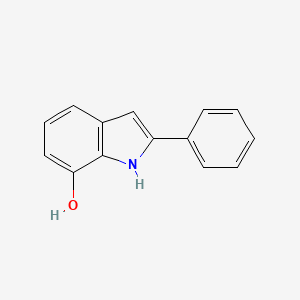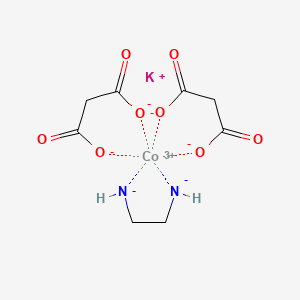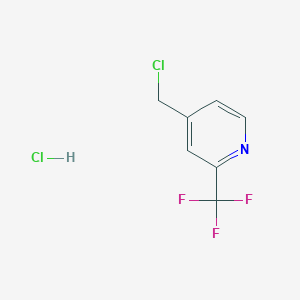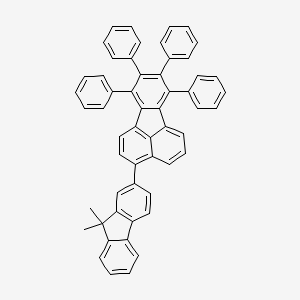
3-(9,9-Dimethyl-9H-fluoren-2-YL)-7,8,9,10-tetraphenylfluoranthene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(9,9-Dimethyl-9H-fluoren-2-YL)-7,8,9,10-tetraphenylfluoranthene is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluoranthene core substituted with a 9,9-dimethyl-9H-fluoren-2-yl group and four phenyl groups, making it a highly conjugated system with interesting electronic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9,9-Dimethyl-9H-fluoren-2-YL)-7,8,9,10-tetraphenylfluoranthene typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative of 9,9-dimethyl-9H-fluorene with a halogenated fluoranthene precursor in the presence of a palladium catalyst and a base. The reaction conditions often include:
Catalyst: Palladium(II) acetate
Base: Potassium carbonate
Solvent: Tetrahydrofuran (THF)
Temperature: 80-100°C
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
3-(9,9-Dimethyl-9H-fluoren-2-YL)-7,8,9,10-tetraphenylfluoranthene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst
Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst
Major Products Formed
Oxidation: Quinones and other oxidized derivatives
Reduction: Reduced fluoranthene derivatives
Substitution: Halogenated fluoranthene derivatives
科学的研究の応用
3-(9,9-Dimethyl-9H-fluoren-2-YL)-7,8,9,10-tetraphenylfluoranthene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug development and as a fluorescent probe for imaging applications.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of 3-(9,9-Dimethyl-9H-fluoren-2-YL)-7,8,9,10-tetraphenylfluoranthene involves its interaction with molecular targets through π-π stacking and hydrophobic interactions. These interactions can influence the electronic properties of the compound and its ability to participate in various chemical and biological processes. The pathways involved may include electron transfer and energy transfer mechanisms, which are crucial for its applications in organic electronics and fluorescence imaging.
類似化合物との比較
Similar Compounds
- 9,9-Dimethyl-9H-fluorene-2-yl-2-boronic acid
- 9,9-Dimethyl-9H-fluorene-2-yl-2-boronic acid pinacol ester
- 2,7-Dibromo-9,9-dimethyl-9H-fluorene
Uniqueness
3-(9,9-Dimethyl-9H-fluoren-2-YL)-7,8,9,10-tetraphenylfluoranthene is unique due to its highly conjugated structure, which imparts distinct electronic properties. This makes it particularly valuable in the development of advanced materials for organic electronics and fluorescence-based applications. Its structural complexity also allows for a wide range of chemical modifications, enabling the exploration of diverse functional derivatives.
特性
CAS番号 |
653591-68-5 |
|---|---|
分子式 |
C55H38 |
分子量 |
698.9 g/mol |
IUPAC名 |
3-(9,9-dimethylfluoren-2-yl)-7,8,9,10-tetraphenylfluoranthene |
InChI |
InChI=1S/C55H38/c1-55(2)46-29-16-15-26-41(46)42-31-30-39(34-47(42)55)40-32-33-45-52-43(40)27-17-28-44(52)53-50(37-22-11-5-12-23-37)48(35-18-7-3-8-19-35)49(36-20-9-4-10-21-36)51(54(45)53)38-24-13-6-14-25-38/h3-34H,1-2H3 |
InChIキー |
VAIGOJMEPOSKKQ-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=C5C=CC=C6C5=C(C=C4)C7=C(C(=C(C(=C67)C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1)C1=CC=CC=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


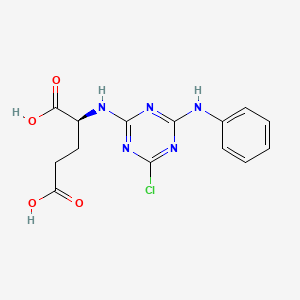

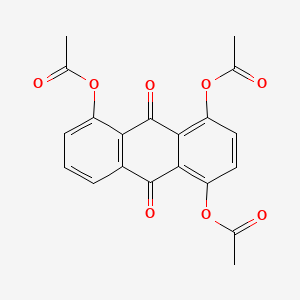
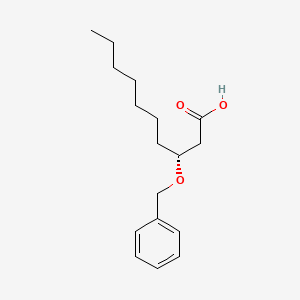

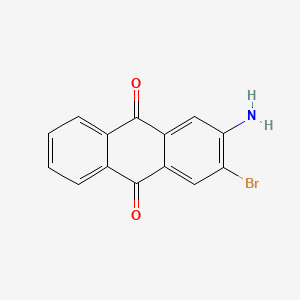
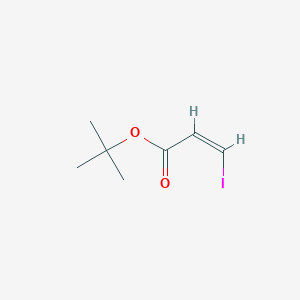
![2-(Difluoromethyl)-3-ethynylimidazo[1,2-b]pyridazine](/img/structure/B13138626.png)
